
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as ATPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP belongs to the class of pyrazolone derivatives and has been synthesized using different methods.
作用機序
The exact mechanism of action of ATPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. ATPP has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins that are involved in inflammation and pain. ATPP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. ATPP has also been shown to exhibit anticancer activity against different cancer cell lines. In addition, ATPP has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. ATPP has also been shown to exhibit neuroprotective activity and to improve cognitive function in animal models.
実験室実験の利点と制限
ATPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different reaction conditions, and its easy synthesis. However, ATPP has some limitations, including its low water solubility, which limits its bioavailability and its potential for clinical use.
将来の方向性
ATPP has several potential future directions for research, including the investigation of its potential applications in the treatment of different diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. ATPP can also be used as a ligand in the synthesis of metal complexes, which can have potential applications in materials science and catalysis. Further research can also be conducted to improve the synthesis method of ATPP and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, ATPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. ATPP exhibits anti-inflammatory, analgesic, and antipyretic activities, as well as anticancer activity and neuroprotective activity. ATPP has several advantages for lab experiments, including its easy synthesis and stability under different reaction conditions. Further research can be conducted to investigate its potential applications in different fields and to optimize its pharmacokinetic properties.
合成法
ATPP can be synthesized through different methods, including the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of an acid catalyst. Another method involves the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of a base catalyst. The yield of ATPP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
ATPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. ATPP has also been investigated for its potential anticancer activity. In materials science, ATPP has been used as a ligand in the synthesis of metal complexes. In analytical chemistry, ATPP has been used as a reagent for the determination of trace amounts of metals.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)9-8-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-7,10H,8-9H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOUMUAVQQDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






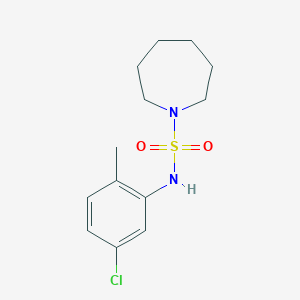
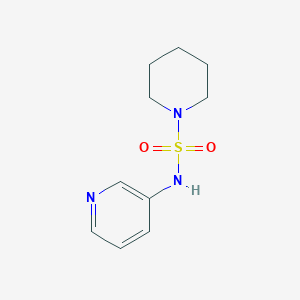
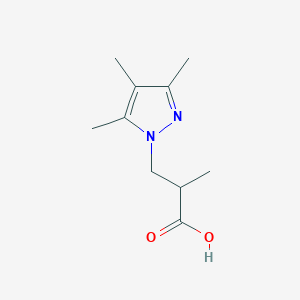
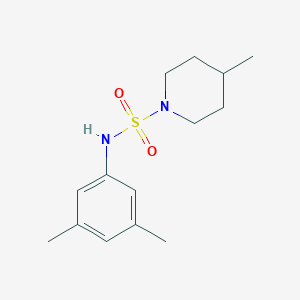


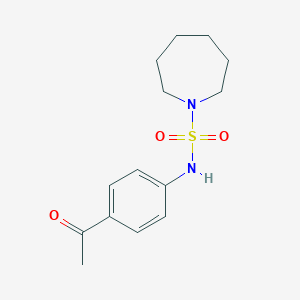
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500247.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500248.png)